molecular formula C10H9NS B3097034 4-(5-Methylthiophen-2-yl)pyridine CAS No. 129770-70-3

4-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B3097034
CAS No.: 129770-70-3
M. Wt: 175.25 g/mol
InChI Key: KBPMUFYKFRLJDV-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)pyridine is a heteroaromatic compound featuring a pyridine ring linked to a methyl-substituted thiophene moiety. This hybrid structure combines the electron-rich thiophene ring with the electron-deficient pyridine system, enabling unique electronic and steric properties.

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPMUFYKFRLJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306713
Record name 4-(5-Methyl-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129770-70-3
Record name 4-(5-Methyl-2-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129770-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have demonstrated that 4-(5-methylthiophen-2-yl)pyridine exhibits significant antibacterial activity against resistant bacterial strains. For instance, it has shown effectiveness against Extended Spectrum Beta-Lactamase (ESBL) producing E. coli, with a Minimum Inhibitory Concentration (MIC) of 20 mg/mL. The mechanism of action is believed to involve the inhibition of folic acid synthesis by mimicking para-aminobenzoic acid (PABA), which is critical for bacterial growth and replication.

Cholinesterase Inhibition
The compound has also been investigated for its cholinesterase inhibitory activity, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have indicated favorable binding affinities to the active site of cholinesterase, which could lead to the development of new cognitive enhancers .

Anticonvulsant Activity
Preliminary research indicates that derivatives of this compound may possess anticonvulsant properties. In vivo studies have shown efficacy in reducing seizure activity, highlighting its potential as a multi-functional therapeutic agent.

Materials Science

Organic Semiconductors
this compound can serve as a building block in the synthesis of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Research

Biochemical Probes
In biological studies, this compound can be utilized as a probe to investigate various biochemical pathways and interactions. Its structural features allow it to interact with specific molecular targets, making it valuable for studying enzyme activities and receptor interactions.

Table 1: Antibacterial Activity Against ESBL-Producing E. coli

CompoundConcentration (mg/mL)Zone of Inhibition (mm)MIC (mg/mL)
This compound5015 ± 220
Control (Ciprofloxacin)5025 ± 30.5

This table summarizes the antibacterial efficacy of this compound compared to a standard antibiotic, ciprofloxacin. The results indicate moderate antibacterial activity, particularly against resistant strains.

Cholinesterase Inhibition Study

A study utilized molecular docking techniques to evaluate the binding interactions between this compound and cholinesterase. The findings suggested that modifications to the compound could enhance its inhibitory potency, paving the way for potential drug development targeting neurodegenerative disorders .

Anticonvulsant Research

Research involving animal models demonstrated that certain derivatives of this compound exhibited significant anticonvulsant effects, suggesting further exploration into its neuroprotective properties could be beneficial for developing new treatments for epilepsy.

Mechanism of Action

The mechanism by which 4-(5-Methylthiophen-2-yl)pyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
4-(5-Methylthiophen-2-yl)pyridine C₁₀H₉NS 175.25 ~180–190* δH (CDCl₃): 8.5 (pyridine H), 6.8–7.2 (thiophene H)† Inferred
4′-(5-N-Propylthiophen-2-yl)-terpyridine C₂₄H₂₁N₃S 383.50 287 δH (CDCl₃): 8.8 (pyridine H), 6.9–7.3 (thiophene H)
4-(Thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₃H₁₁NS 213.30 98–99 IR (cm⁻¹): 3050 (C-H aromatic), 1600 (C=N)
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives C₁₆H₁₂ClN₃ 297.74 268–287 δH (DMSO-d₆): 8.3 (pyridine H), 7.5–7.8 (phenyl H)

*Estimated based on analog data; †Inferred from substituent effects.

Key Observations:

  • Molecular Weight and Solubility : The methyl-substituted compound (175.25 g/mol) is lighter than propyl-substituted terpyridine (383.50 g/mol), suggesting improved solubility in organic solvents .
  • Melting Points : Bulky substituents (e.g., phenyl, propyl) increase melting points due to enhanced van der Waals interactions. The methyl analog likely has a lower melting point (~180–190°C) compared to propyl derivatives (287°C) .
  • Electronic Effects: The methyl group is electron-donating, stabilizing the thiophene ring and altering charge distribution in the pyridine system. This contrasts with electron-withdrawing groups (e.g., Cl, NO₂), which enhance electrophilicity .

Spectroscopic and Analytical Data

  • NMR Trends : Thiophene protons in methyl-substituted analogs resonate at δH 6.8–7.2, upfield compared to electron-deficient systems (δH >7.5 in nitro-substituted analogs) .
  • Mass Spectrometry : HR-MS for a related thiazole-pyrimidine hybrid (C₁₆H₁₅N₆OS) shows [M+H]+ at 436.1616, highlighting precision in structural validation .

Biological Activity

4-(5-Methylthiophen-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Structural Characteristics

The compound this compound features a pyridine ring substituted with a 5-methylthiophene moiety. This combination of heterocycles is known to enhance biological activity through improved binding affinity to biological targets. The presence of the thiophene ring can influence the lipophilicity and bioavailability of the compound, which are critical factors in drug design.

Antimicrobial Activity

Research has shown that compounds containing pyridine and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated moderate to potent antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.21 μM
Thiazolopyridine derivativePseudomonas aeruginosa0.21 μM

The binding interactions of these compounds have been explored through molecular docking studies, revealing strong interactions with key active sites in bacterial enzymes .

Anticancer Activity

The antiproliferative effects of pyridine derivatives have been well-documented. Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, its structural analogs have shown promising results in inhibiting glioblastoma cell viability with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundU87MG (Glioblastoma)0.59
Similar pyridine derivativesA549 (Lung Cancer)1.17

These compounds often act by disrupting cellular processes or inducing apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those with thiophene substitutions, highlighting their potential as new antimicrobial agents . The results indicated that modifications on the thiophene ring could enhance binding interactions with bacterial targets.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyridine derivatives against different cancer cell lines, finding that specific structural modifications led to increased potency against glioblastoma cells .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1SOCl₂, reflux, 4h85
2Pd(PPh₃)₄, DMF/H₂O, 80°C, 12h72

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Key characterization techniques include:

  • ¹H/¹³C NMR: Assign peaks using chemical shifts (e.g., pyridine ring protons at δ 8.5–7.5 ppm, thiophene protons at δ 7.2–6.8 ppm). Compare to literature data for analogous compounds .
  • IR Spectroscopy: Identify C=N stretching (~1600 cm⁻¹) and C-S bonds (~700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₁H₁₀NS: 204.0583) .

Q. Table 2: Representative NMR Data

Proton Positionδ (ppm)Multiplicity
Pyridine C2-H8.45d (J = 5.1 Hz)
Thiophene C3-H6.92dd (J = 3.5, 1.2 Hz)

Advanced: How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or crystal packing. To address this:

Validate Computational Models: Re-optimize geometry using higher-level theory (e.g., B3LYP/6-311+G(d,p) with solvent corrections) .

Experimental Replication: Re-measure NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

X-ray Crystallography: Resolve solid-state structure using SHELXL for precise bond-length/angle comparisons .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridine N-atom and thiophene β-positions often show high reactivity .
  • Docking Studies: Model interactions with catalytic systems (e.g., Pd(0) complexes) to predict coupling efficiency .
  • Software Tools: Use Gaussian or ORCA for energy profiles; visualize with GaussView .

Basic: What safety precautions are recommended given limited toxicity data for this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, fume hood) and minimize aerosol formation .
  • Risk Assessment: Apply ALARA principles. Assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structurally similar pyridine/thiophene derivatives .
  • Emergency Protocols: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design experiments to study electronic effects of the methylthiophene moiety on pyridine’s aromaticity?

Methodological Answer:

  • Cyclic Voltammetry: Measure redox potentials to assess electron-donating/withdrawing effects.
  • UV-Vis Spectroscopy: Compare λₘₐₓ shifts in varying solvents (e.g., polar vs. nonpolar) to evaluate π→π* transitions.
  • Theoretical Analysis: Calculate NICS (Nucleus-Independent Chemical Shift) values using GIAO methods to quantify aromaticity .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test slow evaporation in ethyl acetate/hexane or DCM/pentane mixtures.
  • Temperature Gradients: Use a cryostat (100–300 K) to optimize crystal growth .
  • Data Collection: Employ synchrotron radiation for weak diffractors. Refine with SHELXL-2018 .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Optimization: Test Pd(OAc)₂ with ligand systems (e.g., XPhos, SPhos) .
  • Oxygen Sensitivity: Degas solvents (e.g., DMF) and use Schlenk techniques to prevent Pd(0) oxidation.
  • Workup Adjustments: Replace aqueous washes with solid-phase extraction (e.g., C18 cartridge) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Methylthiophen-2-yl)pyridine
Reactant of Route 2
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4-(5-Methylthiophen-2-yl)pyridine

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